3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazinone class, characterized by a fused coumarin-oxazine core. Key structural features include:
- 3-(2-Methoxyphenyl) substituent: An electron-donating methoxy group at the ortho position of the phenyl ring, which may enhance π-π stacking interactions and modulate electronic properties.
- 9-(Pyridin-4-ylmethyl) group: A pyridine-derived substituent capable of hydrogen bonding and improving solubility via polar interactions.
- Chromeno-oxazinone core: A bicyclic system combining coumarin and oxazine motifs, often associated with diverse pharmacological activities, including anti-inflammatory and antiviral effects .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-21-5-3-2-4-17(21)20-14-29-24-18(23(20)27)6-7-22-19(24)13-26(15-30-22)12-16-8-10-25-11-9-16/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCCGCBSNLQXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative belonging to the oxazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and other therapeutic effects based on recent research findings.
Structure and Properties
The molecular formula of the compound is , indicating the presence of both aromatic and heterocyclic structures that may contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds within the oxazine class exhibit significant anticancer properties. For instance, compounds similar to our target compound have demonstrated inhibitory effects on cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.
- Case Study : A related study found that a compound with a similar structure exhibited an IC50 value of 13 nM against EGFR L858R/T790M, highlighting the potential for targeted therapy in resistant cancer types .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Target Compound | A549 | TBD | TBD |
| Related Compound B1 | NCI-H1975 | 13 | EGFR Inhibition |
Antibacterial Activity
The oxazine derivatives have also been explored for their antibacterial properties. Compounds with similar backbones have shown effectiveness against various bacterial strains, suggesting that our target compound may possess similar activity.
- Research Findings : Certain oxazine derivatives have been reported to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
Other Biological Activities
In addition to anticancer and antibacterial effects, oxazines have been documented for their anticonvulsant and antifungal activities. The diverse biological profile suggests a broad therapeutic potential.
The biological activity of 3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is hypothesized to involve:
- Kinase Inhibition : Targeting specific kinases involved in cancer cell signaling pathways.
- Interference with DNA/RNA Synthesis : Potentially affecting cellular replication and transcription processes.
- Disruption of Cell Membrane Integrity : Leading to cell death in bacterial pathogens.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares substituents, synthetic yields, and physicochemical properties of analogous chromeno-oxazinones:
Key Observations :
Substituent Electronic Effects: Electron-withdrawing groups (e.g., 4-Cl, 4-Br in ) may enhance binding to hydrophobic pockets in biological targets. The pyridin-4-ylmethyl group in the target compound introduces a basic nitrogen atom, facilitating hydrogen bonding and enhancing aqueous solubility compared to non-polar substituents like thienylmethyl or ferrocenyl .
Synthetic Yields :
- Ferrocenyl derivatives exhibit high yields (68–90%) due to optimized reaction conditions , while halogenated analogs (e.g., 4-F, 4-Br) show lower yields (35–42%) , possibly due to steric or electronic challenges during synthesis.
Biological Activity: Halogenated derivatives (e.g., 4-Cl, 4-Br) are associated with antiviral activity , whereas ferrocenyl analogs display antimalarial properties .
Pharmacological Implications
- Anti-Inflammatory Potential: Derivatives of 9,10-dihydrochromeno-oxazinone exhibit inhibition of NF-κB signaling, a pathway critical in inflammation . The target compound’s pyridine moiety may further enhance target engagement through hydrogen bonding.
- Solubility and Bioavailability: The pyridin-4-ylmethyl group likely improves solubility over alkyl or ferrocenyl substituents, addressing a common limitation in chromeno-oxazinone drug development .
Tautomerization and Stability
highlights that chromeno-oxazinones can undergo tautomerization depending on solvent polarity and substituents . The target compound’s 2-methoxyphenyl group may stabilize the oxazinone tautomer in polar solvents, favoring biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
